molecular formula C19H20FN3O B2912312 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea CAS No. 1396800-50-2

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2912312
CAS No.: 1396800-50-2
M. Wt: 325.387
InChI Key: UHXIFBCQNCNNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is a synthetic urea derivative characterized by a propargylamine linker (but-2-yn-1-yl) substituted with a benzyl(methyl)amino group and a 2-fluorophenylurea moiety. The compound’s structural uniqueness arises from the combination of a rigid alkyne spacer, a tertiary amine substituent, and an ortho-fluorinated aryl group.

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)22-18-12-6-5-11-17(18)20/h2-6,9-12H,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXIFBCQNCNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H19FN2O\text{C}_{17}\text{H}_{19}\text{F}\text{N}_2\text{O}

This structure includes a urea moiety, a substituted phenyl group, and an alkyne functional group, which may contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in disease pathways, particularly in neurodegenerative diseases. For example, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease pathology .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Mechanistic studies suggest that it may block pathways such as NF-κB signaling, which is crucial in inflammatory responses .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea against various targets:

Biological Activity IC50 Value (μM) Comments
AChE Inhibition34.41Moderate inhibition observed
BuChE Inhibition21.71Potent inhibitor with mixed inhibition type
Neuroprotection (against Aβ toxicity)IC50 < 50Significant protective effects noted

Case Studies

  • Neurodegenerative Disease Models : In a study involving scopolamine-induced Alzheimer's mice models, administration of the compound led to significant improvements in memory and learning capabilities. This suggests its potential utility in treating cognitive impairments associated with neurodegenerative diseases .
  • Inflammation Models : The compound was tested in models of neuroinflammation, where it exhibited a capacity to reduce nitric oxide production significantly, indicating its anti-inflammatory potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Thiourea Derivatives

  • Compound : 1-Benzoyl-3-(4-n-butylphenyl)thiourea ()
    • Structural Differences :
  • The thiourea group (C=S) replaces the urea (C=O) in the target compound.
  • The 4-n-butylphenyl substituent contrasts with the 2-fluorophenyl group.
    • Implications :
  • The n-butyl chain introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Comparison with Chlorophenyl-Substituted Ureas

  • Compound : 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea ()
    • Structural Differences :
  • The piperidinylmethyl-benzoxazole moiety replaces the benzyl(methyl)amino-propargyl group.
  • A 2-chlorophenyl group substitutes the 2-fluorophenyl group.
    • Implications :
  • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and electronic effects at binding sites .

Comparison with Fluorophenyl-Substituted Ureas

  • Compound : 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea ()
    • Structural Differences :
  • A 4-fluorophenyl group replaces the 2-fluorophenyl group.
  • The urea nitrogen is substituted with benzyl and ethyl groups, differing from the propargyl-linked benzyl(methyl)amino group. Implications:
  • The para-fluorine position may reduce steric hindrance compared to ortho-substitution, favoring different binding modes .
  • The pyrrolidinone ring introduces a polar, conformationally constrained element absent in the target compound.

Comparison with Thiazole-Based Inhibitors

  • Compounds : 14f–14j (BRAF/HDAC dual inhibitors, )
    • Structural Differences :
  • Thiazole-pyrimidine cores replace the urea-propargylamine scaffold.
  • Sulfonamide and fluorophenyl groups are present but in distinct spatial arrangements.
    • Implications :
  • The thiazole-pyrimidine systems likely enhance π-π stacking and metal coordination (e.g., with HDAC active sites), which the target compound’s urea may lack .
  • The propargylamine linker in the target compound could impart greater rigidity than the alkyl chains in 14f–14j.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. For example, a urea-forming reaction between an isocyanate intermediate and an amine derivative (e.g., 4-(benzyl(methyl)amino)but-2-yn-1-amine) under anhydrous conditions. Key steps include:

  • Use of coupling agents like carbodiimides or triphosgene to facilitate urea bond formation.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC.
  • Purity validation using 1H^1H-NMR (integration of aromatic protons at ~7.0–8.0 ppm for fluorophenyl), LC-MS (m/z ~380–400 [M+H]+^+), and elemental analysis (<0.4% deviation) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (C-N urea bonds ~1.33 Å) and dihedral angles between aromatic rings .
  • Spectroscopic validation : FT-IR to confirm urea C=O stretching (~1640–1680 cm1^{-1}) and 19F^{19}F-NMR for fluorine environment analysis (~-110 ppm for ortho-fluorine) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling reactions?

  • Methodological Answer :

  • Reaction parameter screening : Test solvents (DMF vs. THF), temperatures (0°C to reflux), and catalysts (e.g., DMAP for urea coupling). For example, DMF at 60°C increases reaction rates but may require post-synthesis dialysis to remove polar impurities .
  • Stoichiometric adjustments : Use a 1.2:1 molar ratio of isocyanate to amine to account for side reactions.
  • In-line analytics : Implement reaction monitoring via LC-MS to identify intermediate bottlenecks (e.g., incomplete deprotection of tert-butyl groups) .

Q. What strategies are recommended to address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer :

  • Assay condition standardization : Control variables like buffer pH (e.g., 7.4 for physiological conditions), ATP concentration (for kinase assays), and cell passage number.
  • Metabolite profiling : Use LC-HRMS to identify potential off-target metabolites (e.g., hydrolysis of the urea bond in serum-containing media) that reduce potency in cell assays .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 2-fluorophenyl with 2,4-difluorophenyl) to isolate steric/electronic effects .

Q. How can computational modeling guide the design of derivatives targeting specific protein kinases?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the urea moiety and kinase backbone (e.g., hinge region residues like Glu91 in PfPK6).
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., benzyl vs. phenethyl groups) .
  • MD simulations : Analyze conformational stability of the but-2-yn-1-yl linker in solvated systems to optimize rigidity/flexibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data reported across studies?

  • Methodological Answer :

  • Standardized protocols : Use the shake-flask method with PBS (pH 7.4) or DMSO/PBS mixtures. Note that DMSO >1% may artificially inflate solubility.
  • Thermodynamic analysis : Measure solubility at multiple temperatures (25°C, 37°C) and calculate Gibbs free energy (ΔGsol\Delta G_{sol}) to identify entropy-driven vs. enthalpy-driven dissolution .
  • Particle size control : Sonication or micronization to ensure uniform particle distribution (<10 µm) during measurements .

Structural and Mechanistic Insights

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to obtain diffraction-quality crystals.
  • Disorder handling : For flexible but-2-yn-1-yl linkers, apply SHELXL restraints (e.g., DFIX for bond lengths) and refine occupancy ratios for disordered atoms .
  • Twinned data : Use PLATON’s TWINABS for integration if multiple crystals contribute to diffraction patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.